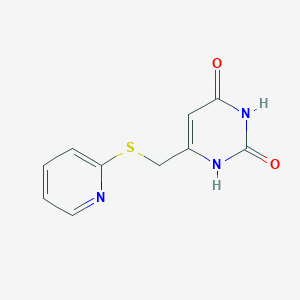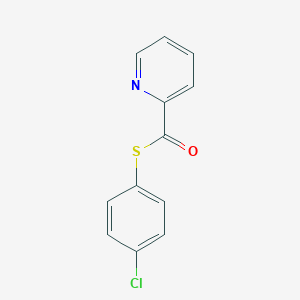
S-(4-chlorophenyl) pyridine-2-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-chlorophenyl) pyridine-2-carbothioate is a chemical compound with the molecular formula C12H8ClNOS It is known for its unique structure, which includes a chlorophenyl group and a pyridinecarbothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-chlorophenyl) pyridine-2-carbothioate typically involves the reaction of 4-chlorophenyl thiocyanate with 2-pyridinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
S-(4-chlorophenyl) pyridine-2-carbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of various substituted pyridinecarbothioates.
Applications De Recherche Scientifique
S-(4-chlorophenyl) pyridine-2-carbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of S-(4-chlorophenyl) pyridine-2-carbothioate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-(4-chlorophenyl) 2-pyridinecarboxylate
- S-(4-chlorophenyl) 2-pyridinecarboxamide
- S-(4-chlorophenyl) 2-pyridinecarboxaldehyde
Uniqueness
S-(4-chlorophenyl) pyridine-2-carbothioate is unique due to its thioester functional group, which imparts distinct reactivity and potential biological activity compared to its analogs. The presence of the chlorophenyl group also enhances its chemical stability and reactivity in various synthetic applications .
Propriétés
Numéro CAS |
353258-69-2 |
|---|---|
Formule moléculaire |
C12H8ClNOS |
Poids moléculaire |
249.72g/mol |
Nom IUPAC |
S-(4-chlorophenyl) pyridine-2-carbothioate |
InChI |
InChI=1S/C12H8ClNOS/c13-9-4-6-10(7-5-9)16-12(15)11-3-1-2-8-14-11/h1-8H |
Clé InChI |
RBNAZFJCKHTGFT-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)SC2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC=NC(=C1)C(=O)SC2=CC=C(C=C2)Cl |
Solubilité |
1.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


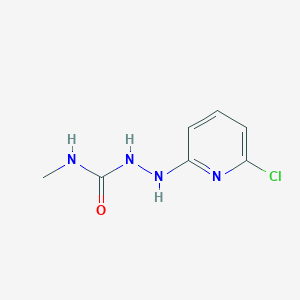
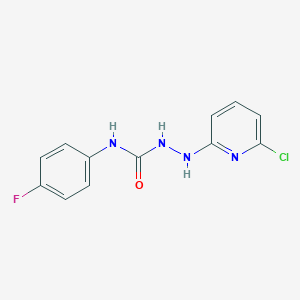
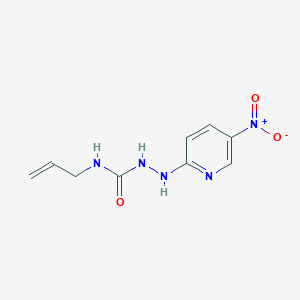
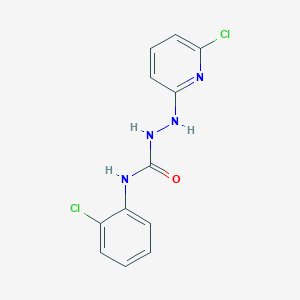
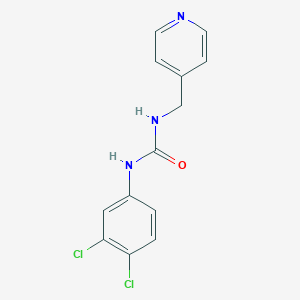
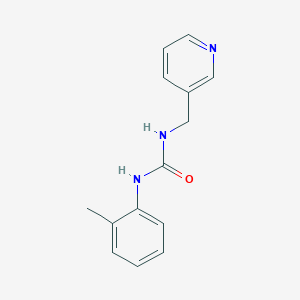
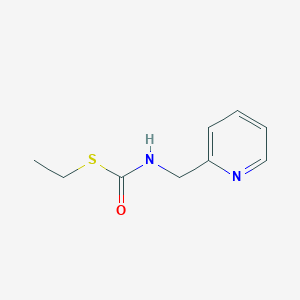
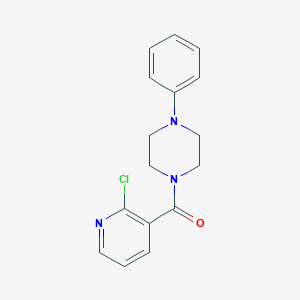
![4-[4-(4-Fluorophenyl)-1-piperazinyl]-2-pyrimidinyl methyl sulfide](/img/structure/B427798.png)
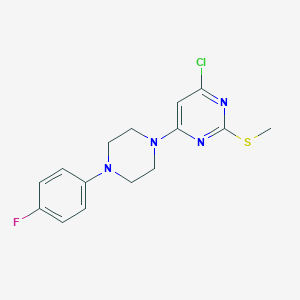
![4-Chloro-2-(methylsulfanyl)-6-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine](/img/structure/B427803.png)
![6-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B427805.png)

